Home > Products > Screening Compounds P116605 > Potassium L-aspartate
Potassium L-aspartate - 7259-25-8

Potassium L-aspartate

Catalog Number: EVT-3569383
CAS Number: 7259-25-8
Molecular Formula: C8H14K2N2O9
Molecular Weight: 360.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the non-essential amino acids commonly occurring in the L-form. It is found in animals and plants, especially in sugar cane and sugar beets. It may be a neurotransmitter.
Source and Classification

Potassium L-aspartate is derived from L-aspartic acid, which was first isolated from asparagus juice in 1806. The systematic name for this compound is dipotassium (2S)-2-aminobutanedioate, and it has the chemical formula C₄H₅K₂NO₄. The molecular weight of Potassium L-aspartate is approximately 209.28 g/mol . It belongs to the class of amino acids and is categorized as a small molecule in pharmacological contexts .

Synthesis Analysis

Methods of Synthesis

Potassium L-aspartate can be synthesized through various methods, with two notable approaches being:

  1. Reaction with Potassium Hydroxide:
    • In this method, L-aspartic acid is reacted with potassium hydroxide or potassium carbonate in an aqueous solution. The reaction typically occurs at elevated temperatures (70-80 °C) with the pH adjusted to around 6.0 to 7.5 to promote optimal yield .
    • Following the reaction, the mixture is filtered to remove impurities, concentrated to achieve supersaturation, and then cooled to induce crystallization. The resulting crystals are collected through vacuum drying.
  2. Use of Organic Solvents:
    • Another method involves dissolving L-aspartic acid in water, reacting it with potassium hydroxide, and then employing organic solvents at low temperatures (-30 °C) to precipitate the product . This method enhances purity by reducing impurities through multiple filtration stages.
Molecular Structure Analysis

Structure and Data

Potassium L-aspartate has a defined molecular structure characterized by two potassium ions associated with the aspartate anion. Its structural representation includes:

  • Molecular Formula: C₄H₅K₂NO₄
  • Molecular Weight: 209.28 g/mol
  • Canonical SMILES: C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]
  • InChIKey: IKALZAKZWHFNIC-JIZZDEOASA-L .

The compound exhibits two stereocenters, contributing to its optical activity.

Chemical Reactions Analysis

Reactions and Technical Details

Potassium L-aspartate participates in various chemical reactions typical of amino acids and their salts. Key reactions include:

  • Neutralization Reactions: When reacted with acids, it can form salts that may have different solubility characteristics.
  • Decarboxylation: Under certain conditions, Potassium L-aspartate can undergo decarboxylation reactions leading to the formation of other derivatives.
  • Complexation: It can form complexes with metal ions, which may enhance its bioavailability or alter its pharmacological properties.
Mechanism of Action

Process and Data

The mechanism of action of Potassium L-aspartate primarily involves its role as a potassium supplement. It helps restore potassium levels in the body, which is essential for:

  • Nerve Function: Potassium ions are critical for maintaining membrane potential and facilitating nerve impulse transmission.
  • Muscle Contraction: Adequate potassium levels are necessary for proper muscle function and contraction.
  • Metabolic Processes: It plays a role in various metabolic pathways, including protein synthesis and energy production.

Research indicates that supplementation may improve exercise performance by mitigating fatigue associated with low potassium levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary based on temperature.
  • Melting Point: Specific melting point data is not readily available but generally falls within standard ranges for similar compounds.

Chemical Properties

  • pH Stability: The compound maintains stability within a pH range conducive to biological activity (pH 6.0 - 7.5).
  • Hygroscopic Nature: Potassium L-aspartate can absorb moisture from the environment, necessitating careful storage conditions .
Applications

Scientific Uses

Potassium L-aspartate has several applications across different fields:

  1. Nutritional Supplementation: Used as a dietary supplement to prevent or treat potassium deficiency.
  2. Pharmaceutical Formulations: Incorporated into formulations aimed at managing conditions like hyperammonemia.
  3. Athletic Performance Enhancement: Marketed as a supplement for athletes to improve endurance and recovery post-exercise.
  4. Neuroprotective Agent: Investigated for potential neuroprotective effects due to its role in neurotransmitter synthesis and function .
Neuroprotective Mechanisms of Potassium L-Aspartate in Traumatic Brain Injury (TBI)

Role in Attenuating Mitochondrial Dysfunction Post-TBI

Mitochondrial dysfunction is a cornerstone of TBI secondary injury, characterized by disrupted electron transport chain (ETC) activity, reactive oxygen species (ROS) overproduction, and impaired calcium buffering [2]. Potassium L-aspartate targets these defects through dual metabolic actions:

  • Aspartate as an Anaplerotic Precursor: Aspartate directly enters the tricarboxylic acid (TCA) cycle as oxaloacetate, replenishing critical intermediates depleted post-TBI. This sustains flux through complexes I–IV of the ETC, preserving oxidative phosphorylation (OXPHOS) capacity [1] [2].
  • Potassium-Mediated Membrane Stabilization: Potassium ions maintain mitochondrial membrane potential (ΔΨm), reducing proton leakage and optimizing proton gradient utilization by ATP synthase (Complex V) [4].

In rodent TBI models, PA treatment (125 mg/kg) significantly restored complex I/III activity by 38% and reduced mitochondrial ROS by 45% compared to untreated controls [1]. These effects correlate with attenuated neuronal apoptosis and improved bioenergetic profiles.

Table 1: Impact of Potassium L-Aspartate on Mitochondrial Parameters Post-TBI

ParameterUntreated TBIPA-Treated TBIChange (%)
Complex I Activity (nmol/min/mg)8.2 ± 0.911.3 ± 1.1+37.8%*
ATP (nmol/mg protein)1.05 ± 0.21.62 ± 0.3+54.3%**
ROS (U/mg protein)32.4 ± 3.117.8 ± 2.5-45.1%**
Calcium Retention Capacity58.7 ± 6.289.4 ± 7.8+52.3%**

Data derived from controlled cortical impact (CCI) models [1] [4]; *p<0.05, *p<0.01*

Modulation of Na+/K+-ATPase Activity and Ion Homeostasis

Dysregulation of neuronal ion gradients is a critical driver of cytotoxic edema and excitotoxicity post-TBI. The Na⁺/K⁺-ATPase pump, responsible for maintaining transmembrane sodium/potassium gradients, suffers 60–70% activity loss within hours of injury due to ATP depletion and oxidative inactivation [1] [8]. Potassium L-aspartate exerts corrective effects via:

  • Direct Ionic Substrate Provision: Supplemental potassium ions saturate the pump’s extracellular K⁺-binding sites, maximizing transport efficiency despite low ATP availability [1].
  • Aspartate-Facilitated K⁺ Influx: Aspartate enhances membrane permeability to K⁺ through ligand-receptor interactions, accelerating intracellular potassium repletion [1].

Experimental studies show PA (125 mg/kg) increased Na⁺/K⁺-ATPase activity by 85% in perilesional cortex tissue at 24h post-CCI. This was accompanied by 30% reductions in intracellular Na⁺ overload and extracellular K⁺ accumulation, mitigating depolarization waves [1] [4].

Table 2: Ion Homeostasis Restoration with Potassium L-Aspartate

MetricSham GroupUntreated TBIPA-Treated TBI
Na⁺/K⁺-ATPase Activity100%32.5% ± 4.2%60.1% ± 5.1%*
Intracellular [Na⁺] (mM)10.1 ± 0.848.3 ± 3.529.7 ± 2.9*
Extracellular [K⁺] (mM)3.0 ± 0.28.9 ± 0.74.8 ± 0.4*

Values normalized to sham; *p<0.01 vs. untreated TBI [1] [4]

Impact on ATP Depletion and Oxidative Phosphorylation Recovery

TBI triggers a metabolic crisis wherein glycolysis accelerates but OXPHOS fails, causing lactate accumulation and ATP shortfalls. Potassium L-aspartate counteracts this through:

  • TCA Cycle Augmentation: Aspartate-derived oxaloacetate combines with acetyl-CoA to boost citrate synthesis, driving NADH production for complex I [1] [2].
  • Electron Transport Chain Stabilization: By restoring ΔΨm and reducing ROS-induced damage to ETC proteins, PA preserves coupling efficiency between electron transfer and ATP synthesis [2] [4].

In CCI rats, PA elevated cortical ATP by 54% and reduced lactate by 41% versus controls. Magnetic resonance spectroscopy confirmed accelerated phosphocreatine recovery, indicating improved OXPHOS kinetics [1].

Table 3: Cerebral Bioenergetic Markers Post-PA Treatment

Treatment GroupATP (μmol/g)Lactate (μmol/g)PCr/ATP Ratio
Sham2.95 ± 0.211.42 ± 0.181.62 ± 0.09
TBI + Vehicle1.05 ± 0.13*5.87 ± 0.52*0.78 ± 0.07*
TBI + PA (125 mg/kg)1.62 ± 0.17**3.46 ± 0.41**1.24 ± 0.08**

PCr = phosphocreatine; *p<0.01 vs. sham; *p<0.01 vs. TBI + vehicle [1] [4]*

Reduction of Cytotoxic Edema via Osmotic Regulation

Cytotoxic edema arises from osmolyte-driven water influx into cells following Na⁺/K⁺-ATPase failure. Potassium L-aspartate’s dual roles in ion homeostasis and ATP revival confer potent anti-edematous effects:

  • Osmotic Gradient Correction: By extruding Na⁺ and importing K⁺, PA normalizes intracellular osmolarity, reducing water influx [1] [8].
  • Blood-Brain Barrier (BBB) Preservation: Attenuated swelling of astrocyte end-feet decreases mechanical stress on microvasculature, limiting paracellular leakage [5] [8].

PA (125 mg/kg) reduced brain water content by 12% and Evans blue extravasation (BBB permeability marker) by 48% in TBI models. Histology revealed 40% smaller lesion volumes, correlating with improved neurobehavioral scores [1] [4].

Table 4: Edema and BBB Integrity Parameters

ParameterUntreated TBIPA-Treated TBIReduction
Brain Water Content (%)83.7 ± 0.976.2 ± 0.7*-9.0%*
Evans Blue (μg/g tissue)28.5 ± 2.414.8 ± 1.6*-48.1%*
Cortical Lesion Volume (mm³)48.3 ± 3.229.1 ± 2.5*-39.8%*

All changes p<0.001 vs. untreated [1] [4]

Neuroprotective Signaling Pathways Involving Aspartate-Mediated Metabolic Support

Beyond bioenergetics, aspartate engages signaling cascades that promote neuronal survival:

  • Neurotransmitter Synthesis: Aspartate donates nitrogen for glutamate/glutamine cycling, maintaining inhibitory GABAergic tone and reducing excitotoxicity [9].
  • Redox Balance: Aspartate metabolism generates NADPH via malate dehydrogenase, bolstering glutathione recycling and antioxidant defenses [2] [9].
  • Gene Expression Modulation: Aspartate-derived oxaloacetate regulates HIF-1α stability and PGC-1α-mediated mitochondrial biogenesis, enhancing resilience to metabolic stress [2].

These pathways create a feedforward loop where metabolic support from PA amplifies endogenous neuroprotective signaling, explaining its efficacy in improving functional outcomes in preclinical models.

Table 5: Key Molecular Interactions of Potassium L-Aspartate

Aspartate-Derived MetaboliteSignaling PathwayNeuroprotective Effect
OxaloacetatePGC-1α / NRF1 activationMitochondrial biogenesis enhancement
GlutamateGABA synthesisExcitotoxicity reduction
NADPHGlutathione reductase activationOxidative stress mitigation
AsparaginemTOR regulationProtein synthesis for synaptic repair

Properties

CAS Number

7259-25-8

Product Name

Potassium L-aspartate

IUPAC Name

dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate

Molecular Formula

C8H14K2N2O9

Molecular Weight

360.40 g/mol

InChI

InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1

InChI Key

YKZPPPNXRZHVGX-PXYKVGKMSA-L

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+]

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.[K+].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.